

Golotimod vs. Ruxolitinib for STAT3 inhibition

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Compound of Interest		
Compound Name:	Golotimod	
Cat. No.:	B1684319	Get Quote

Mechanism of Action: A Tale of Two Strategies

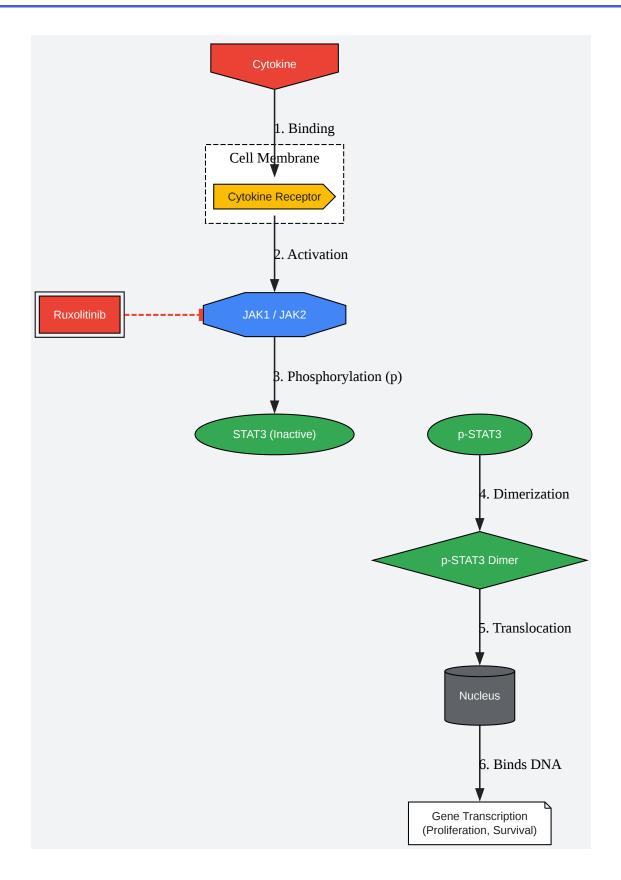
The most significant difference between **Golotimod** and Ruxolitinib lies in their mechanism of inhibiting STAT3 signaling. Ruxolitinib acts indirectly by targeting upstream kinases, whereas **Golotimod** is reported to interfere directly with STAT3 protein interactions.

Ruxolitinib: Indirect Inhibition via JAK Kinases

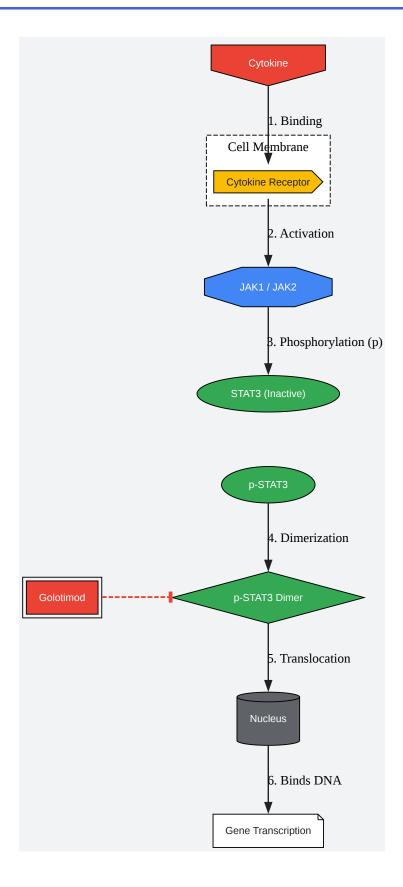
Ruxolitinib is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[4] [5] In the canonical JAK/STAT pathway, cytokines or growth factors bind to cell surface receptors, leading to the activation of associated JAKs. These activated JAKs then phosphorylate a specific tyrosine residue (Tyr705) on STAT3.[6][7] This phosphorylation is the critical activation step, causing STAT3 monomers to form homodimers, translocate to the nucleus, and initiate the transcription of target genes.[4][8][9]

Ruxolitinib exerts its effect by binding to and inhibiting JAK1 and JAK2, thereby preventing the phosphorylation of STAT3.[4][10] This blockade of the upstream activating signal means that STAT3 remains in its inactive, unphosphorylated state in the cytoplasm, unable to dimerize and function as a transcription factor.













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